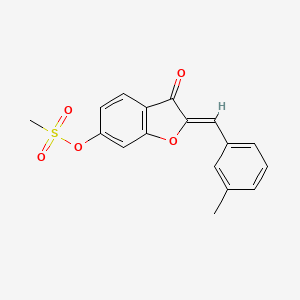

(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Description

(Z)-2-(3-Methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic aurone derivative characterized by a benzofuranone core substituted with a 3-methylbenzylidene group at the C2 position and a methanesulfonate ester at the C6 position. Aurones, a subclass of flavonoids, are recognized for their structural rigidity due to the (Z)-configured exocyclic double bond, which is critical for biological activity . The methanesulfonate group enhances solubility and bioavailability compared to hydroxyl or methoxy substituents commonly found in natural aurones.

Properties

IUPAC Name |

[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-11-4-3-5-12(8-11)9-16-17(18)14-7-6-13(10-15(14)21-16)22-23(2,19)20/h3-10H,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAGUKFYOCBMQD-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic compound that belongs to a class of benzofuran derivatives. These compounds are often studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula: C18H16O5S

- Molecular Weight: Approximately 348.38 g/mol

- IUPAC Name: (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

1. Anticancer Activity

Research has shown that benzofuran derivatives possess significant anticancer properties. Studies indicate that (Z)-2-(3-methylbenzylidene)-3-oxo derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Case Study:

A study conducted on human breast cancer cells demonstrated that this compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis through the intrinsic pathway, as evidenced by increased levels of cytochrome c and activated caspases .

2. Anti-inflammatory Effects

Benzofuran derivatives have also been noted for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Research Findings:

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with (Z)-2-(3-methylbenzylidene)-3-oxo derivatives resulted in a significant reduction in nitric oxide production, indicating potential for therapeutic use in inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has been explored against various pathogens. Preliminary studies suggest that (Z)-2-(3-methylbenzylidene)-3-oxo compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activities of (Z)-2-(3-methylbenzylidene)-3-oxo derivatives are often attributed to their ability to interact with specific molecular targets within cells:

- Apoptosis Induction: Activation of mitochondrial pathways leading to cytochrome c release.

- Inflammation Modulation: Inhibition of NF-kB signaling pathways.

- Antimicrobial Action: Disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Aurones with modifications at the C6 and benzylidene positions exhibit diverse biological activities. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Effects on Activity :

- C6 Position : Methanesulfonate (target compound) and acetonitrile (5a) substituents improve solubility and bioavailability compared to diethylcarbamate (7h) or dichlorobenzyl (5b) groups. The methanesulfonate’s electron-withdrawing nature may enhance binding to tubulin’s colchicine site .

- Benzylidene Modifications : 3-Methylbenzylidene (target compound) vs. indole (5a) or pyridinyl (5b) substituents affects steric and electronic interactions. Bulky groups like naphthyl-pyrazole (7h) may reduce cellular uptake despite high synthetic yields .

Pharmacological Performance: Aurones 5a and 5b are the most potent analogs, with sub-100 nM IC50 values against prostate and leukemia cells. The target compound’s methanesulfonate group likely positions it as a candidate for enhanced pharmacokinetics, though direct in vivo data are needed.

The target compound’s methyl group may further reduce toxicity compared to halogenated analogs (e.g., 5b).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.